6-Chloro-5-iodo-N-methylpyrazin-2-amine
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Overview
Description
6-Chloro-5-iodo-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol It is characterized by the presence of chlorine and iodine atoms attached to a pyrazine ring, along with a methylated amine group
Scientific Research Applications
6-Chloro-5-iodo-N-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 6-Chloro-5-iodo-N-methylpyrazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a pyrazine derivative, followed by methylation of the amine group. The reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) for iodination and methyl iodide (CH3I) for methylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-5-iodo-N-methylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride (NaBH4), and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodo-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-5-iodo-N-methylpyrazin-2-amine can be compared with other halogenated pyrazine derivatives, such as:
- 6-Chloro-5-bromo-N-methylpyrazin-2-amine
- 6-Chloro-5-fluoro-N-methylpyrazin-2-amine
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of iodine in this compound makes it unique and may impart distinct properties compared to its analogs .
Properties
IUPAC Name |
6-chloro-5-iodo-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-8-3-2-9-5(7)4(6)10-3/h2H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGZTSILJXIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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